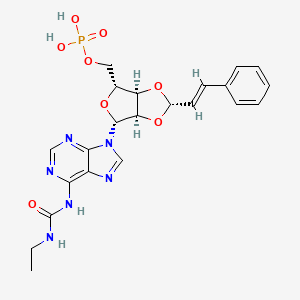
Regrelor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Regrelor is synthesized from adenosine diphosphate (ADP), an endogenous chemical involved in metabolism. The synthesis involves the addition of a lipophilic moiety like cinnamaldehyde at the C-2’ and C-3’ positions, combined with ethylurea at N-6 on the adenine base . The compound is produced as a di sodium salt, where the two sodium atoms bind the negatively charged phosphate moiety in solution .
Chemical Reactions Analysis
Regrelor undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to its corresponding reduced forms.
Substitution: this compound can undergo substitution reactions where specific groups in the molecule are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Scientific Research Applications
Regrelor has been investigated for its potential use in various scientific research applications, including:
Chemistry: As a model compound for studying purinergic receptor antagonists.
Biology: In research related to platelet aggregation and blood clotting mechanisms.
Medicine: For potential use in treating blood clotting disorders and during coronary artery bypass surgery
Industry: As a reference compound in the development of new antiplatelet drugs.
Mechanism of Action
Regrelor exerts its effects by acting as a purinergic P2 receptor (P2Y12) antagonist. It competitively inhibits the binding of adenosine diphosphate (ADP) to the P2Y12 receptor on platelets, thereby preventing platelet aggregation. This mechanism is similar to other antiplatelet drugs like clopidogrel and ticagrelor . The primary metabolite of this compound is called INS51088 .
Comparison with Similar Compounds
Regrelor is similar to other purinergic P2 receptor (P2Y12) antagonists such as clopidogrel and ticagrelor. it is unique in its reversible and competitive antagonism of the P2Y12 receptor . Unlike clopidogrel, which is an irreversible antagonist, this compound’s effects can be quickly reversed upon discontinuation of treatment . Similar compounds include:
Clopidogrel: An irreversible P2Y12 receptor antagonist.
Ticagrelor: A reversible P2Y12 receptor antagonist with a different chemical structure.
Properties
CAS No. |
787548-03-2 |
|---|---|
Molecular Formula |
C22H25N6O8P |
Molecular Weight |
532.4 g/mol |
IUPAC Name |
[(2S,3aR,4R,6R,6aR)-4-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C22H25N6O8P/c1-2-23-22(29)27-19-16-20(25-11-24-19)28(12-26-16)21-18-17(14(34-21)10-33-37(30,31)32)35-15(36-18)9-8-13-6-4-3-5-7-13/h3-9,11-12,14-15,17-18,21H,2,10H2,1H3,(H2,30,31,32)(H2,23,24,25,27,29)/b9-8+/t14-,15+,17-,18-,21-/m1/s1 |
InChI Key |
NXHAXEBZOXCDKD-XIXRRVGJSA-N |
SMILES |
CCNC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C4C(C(O3)COP(=O)(O)O)OC(O4)C=CC5=CC=CC=C5 |
Isomeric SMILES |
CCNC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]4[C@@H]([C@H](O3)COP(=O)(O)O)O[C@@H](O4)/C=C/C5=CC=CC=C5 |
Canonical SMILES |
CCNC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C4C(C(O3)COP(=O)(O)O)OC(O4)C=CC5=CC=CC=C5 |
Key on ui other cas no. |
787548-03-2 |
Synonyms |
INS 50589 INS-50589 INS50589 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















